5-Decanol

Beschreibung

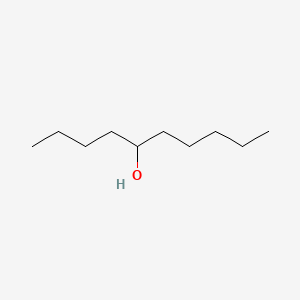

5-Decanol (CAS 5205-34-5), also known as decan-5-ol, is a branched-chain aliphatic alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . It is a colorless to pale yellow liquid with a waxy odor and a melting point of approximately 9°C (or -1°C, depending on purity) and a boiling point of 228–230°C at atmospheric pressure . Its critical temperature (Tc), critical volume (Vc), and critical density (ρc) are reported as 660.0 K, 0.550 m³/kmol, and 288 kg/m³, respectively, based on studies by Gude and Teja (1995) .

As a surfactant, this compound reduces interfacial tension between immiscible phases (e.g., oil-water systems), enabling emulsification and stabilization of hydrophobic compounds in aqueous solutions . Industrially, it serves as a solvent, fragrance precursor, and intermediate in synthesizing lubricants and plastic additives .

Eigenschaften

IUPAC Name |

decan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMNDOUFZGODBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318612 | |

| Record name | 5-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 5-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5205-34-5 | |

| Record name | 5-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Decanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUU86H79T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

High-Pressure Hydrogenation of Natural Oils

Decan-5-ol is industrially produced via the high-pressure catalytic hydrogenation of decanoic acid or its esters, which are derived from natural sources such as coconut oil (containing ~10% decanoic acid) and palm kernel oil (~4%). The process involves:

- Esterification : Decanoic acid is converted to methyl decanoate using methanol under acidic conditions.

- Hydrogenation : The ester undergoes hydrogenation at 150–250°C and 20–30 MPa in the presence of copper-chromite or nickel catalysts.

This method yields decan-5-ol with >95% purity, though competing reactions may produce decane or other byproducts if temperature control is suboptimal. Recent advances focus on bimetallic catalysts (e.g., Ni-Pd/Al$$2$$O$$3$$) to suppress decarbonylation.

Ziegler Oligomerization of Ethylene

The Ziegler process, developed in the 1950s, remains a cornerstone for linear alcohol production. For decan-5-ol, the steps include:

- Oligomerization : Ethylene is polymerized using triethylaluminum ($$ \text{Al}(\text{C}2\text{H}5)_3 $$) to form aluminum alkyls with controlled chain lengths.

- Oxidation and Hydrolysis : The aluminum alkyl intermediate is oxidized to an alkoxide, followed by hydrolysis to yield decan-5-ol.

This method offers precise control over branching but requires stringent handling of pyrophoric organoaluminum compounds. Modern variants employ supported ionic liquid catalysts to enhance safety and reduce waste.

Fixed-Bed Hydrogenation of Decenal

A patent-pending method (CN104513131A) describes the liquid-phase hydrogenation of decenal (e.g., 2-propylheptenal) over a Raney nickel catalyst supported on organic polymers (polypropylene or nylon-6). Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–150°C | Maximizes conversion |

| Pressure | 3.0–5.0 MPa | Minimizes side reactions |

| Hydrogen/Aldehyde Ratio | 600–2000:1 | Ensures complete saturation |

Under these conditions, decenal conversion exceeds 99%, with decan-5-ol selectivity >98%. The polymer support stabilizes the catalyst, enabling continuous operation for >1,000 hours without activity loss.

Catalytic Hydrogenation of Decanone

Decanone hydrogenation offers a solvent-free route to decan-5-ol. A Chinese patent (CN104926602A) discloses the use of osmium or ruthenium complexes (e.g., $$[\text{RuHCl}(\text{CO})(\text{NNHPiPr}_2)]$$) at 0.01–0.1 mol% loading. Reaction conditions and outcomes are summarized below:

| Cycle | Catalyst Loading (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 0.359 | 98.6 | 99 |

| 2 | 0 | 98.3 | 98 |

| 3 | 0 | 98.5 | 98 |

Notably, the catalyst retains activity over five cycles, reducing costs by 70% compared to traditional methods.

Comparative Analysis of Methods

Efficiency and Sustainability

- Natural Oil Hydrogenation : High throughput but dependent on volatile coconut oil markets.

- Ziegler Process : Excellent selectivity but energy-intensive.

- Decenal Hydrogenation : Continuous operation and low waste, though decenal synthesis adds complexity.

- Decanone Hydrogenation : Solvent-free and catalyst-recyclable, ideal for high-purity applications.

Industrial Adoption

Large-scale producers favor natural oil routes for cost efficiency, while pharmaceutical manufacturers prioritize decanone hydrogenation for purity.

Wissenschaftliche Forschungsanwendungen

Chemical Manufacturing

5-Decanol is primarily used as an intermediate in the production of various chemicals. Its applications include:

- Plasticizers : It serves as a raw material for plasticizers used in polyvinyl chloride (PVC) products, enhancing flexibility and durability.

- Surfactants : this compound is integral in synthesizing surfactants, which are essential for detergents and emulsifying agents in various formulations.

- Solvents : It acts as a solvent in paints, coatings, and inks, providing effective dissolution of other compounds.

Agriculture

In agricultural practices, this compound has been identified as an effective agent for plant growth regulation:

- Herbicide Stabilizer : It is used as a solvent and stabilizer for herbicides and pesticides, ensuring efficacy and stability during application .

- Bud Formation Inhibitor : A study demonstrated that a 5% solution of this compound applied to tobacco plants effectively inhibited bud formation, promoting larger leaf growth. This method reduces labor costs associated with manual topping of plants .

Oil and Gas Industry

This compound finds significant use in the oil and gas sector:

- Oil Recovery Additive : It is utilized as an additive in oil-based fracturing fluids during secondary oil recovery processes, enhancing the efficiency of extraction methods .

- Lubricants : The compound is employed in formulating lubricants that are crucial for machinery operation in drilling activities.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its properties:

- Formulation Component : It can be used as a component in drug formulations to improve solubility and bioavailability of active pharmaceutical ingredients.

- Perfume Production : this compound is also utilized in synthesizing fragrances due to its pleasant odor profile .

Case Study 1: Tobacco Plant Regulation

A controlled study applied a 5% solution of this compound on tobacco plants before bud formation. Results indicated a significant reduction in bud formation compared to untreated plants, leading to enhanced leaf yield without altering the quality grading by USDA standards .

Case Study 2: Plasticizer Production

In a manufacturing setting, the incorporation of this compound into PVC formulations resulted in improved flexibility and thermal stability. The plasticized PVC exhibited enhanced performance in applications ranging from construction materials to consumer goods .

Table 1: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Chemical Manufacturing | Plasticizers, Surfactants, Solvents |

| Agriculture | Herbicide Stabilizer, Bud Inhibitor |

| Oil & Gas | Oil Recovery Additive, Lubricants |

| Pharmaceuticals | Drug Formulation Component, Fragrances |

Table 2: Effects of this compound on Tobacco Plants

| Treatment | Bud Formation Inhibition (%) | Leaf Yield Increase (%) |

|---|---|---|

| Control (No Treatment) | 0 | Baseline |

| 5% Decanol Solution | Significant Reduction | Notable Increase |

Wirkmechanismus

The mechanism of action of 5-Decanol involves its interaction with cell membranes, where it can alter membrane fluidity and permeability. This property makes it useful as a penetration enhancer in pharmaceutical formulations. Additionally, this compound can act as a solvent, facilitating the dissolution and absorption of various compounds .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Isomers: Positional and Chain-Length Variants

Table 1: Physical Properties of Decanol Isomers

Key Observations :

- Boiling Points: this compound exhibits a higher boiling point than its positional isomers (2- and 4-Decanol), likely due to increased molecular symmetry and stronger van der Waals interactions in the branched structure .

- Solubility: All decanol isomers exhibit low water solubility (<1 g/L at 25°C), typical of long-chain alcohols. This compound’s solubility is comparable to 1-Decanol but lower than shorter-chain alcohols like 1-Hexanol .

- Surface Activity: this compound’s surfactant efficacy (critical micelle concentration, CMC) is intermediate between linear 1-Decanol and more polar short-chain alcohols (e.g., 1-Octanol) .

Functional Group Analogs: Ketones and Esters

Table 2: Comparison with Carbonyl Derivatives

Key Observations :

- Reactivity: this compound’s hydroxyl group enables hydrogen bonding, enhancing its emulsification capacity compared to non-polar 5-Decanone .

- Volatility: 5-Decanone’s lower boiling point (vs. This compound) reflects weaker intermolecular forces due to the absence of -OH groups.

Enantiomeric Separation Challenges

This compound’s stereochemistry complicates chromatographic resolution. Studies using chiral HPLC columns (e.g., Sumichiral OA-4100) show that this compound enantiomers require recycling chromatography for baseline separation, unlike shorter-chain secondary alcohols (e.g., 4-Octanol), which resolve efficiently at low temperatures (-20°C to -40°C) . This is attributed to the longer alkyl chain increasing conformational flexibility, reducing chiral recognition efficiency .

Research Findings and Industrial Relevance

- Thermodynamic Data: Critical properties (Tc, Vc) for this compound align with group contribution methods but show minor discrepancies across studies (e.g., Teja et al. vs. Anselme and Teja) .

- Safety Profile: this compound shares flammability and irritancy risks with other decanols, necessitating ventilation and protective equipment during handling .

Biologische Aktivität

5-Decanol, a medium-chain fatty alcohol, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article explores the various biological activities of this compound, supported by empirical data, case studies, and research findings.

This compound (C10H22O) is characterized by a hydroxyl group (-OH) attached to a ten-carbon aliphatic chain. Its structural formula can be represented as follows:

This compound exhibits amphiphilic properties, making it suitable for various biological interactions.

Antibacterial Activity

Mechanism of Action

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit significant antibacterial activity against various bacterial strains. The primary mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound can induce potassium ion leakage from bacterial cells, which is indicative of membrane damage .

Case Study: Antimycobacterial Properties

A notable study investigated the effectiveness of long-chain fatty alcohols against Mycobacterium tuberculosis and Mycobacterium smegmatis. The results indicated that this compound significantly inhibited biofilm formation and demonstrated bactericidal activity against these mycobacteria. This is particularly relevant in the context of rising antibiotic resistance in tuberculosis .

Toxicological Profile

Repeated-Dose Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A read-across approach using data from similar n-alkanols indicated that this compound has a low toxicity profile. In a study involving repeated oral dosing in rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight per day . The no-observed-effect level (NOEL) was determined to be high, suggesting that this compound is relatively safe for use in consumer products.

Comparative Biological Activity

The biological activity of this compound can be compared with other long-chain fatty alcohols. The following table summarizes the minimum inhibitory concentrations (MIC) for selected fatty alcohols against Staphylococcus aureus:

| Compound | Chain Length | MIC (μg/mL) |

|---|---|---|

| 1-Octanol | C8 | 160 |

| 1-Nonanol | C9 | 80 |

| This compound | C10 | 40 |

| 1-Undecanol | C11 | 20 |

| 1-Dodecanol | C12 | 10 |

This table highlights that this compound exhibits competitive antibacterial activity relative to other long-chain fatty alcohols .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Decanol with high purity?

- Methodology : this compound, a secondary alcohol, can be synthesized via catalytic hydrogenation of 5-decanone or through Grignard reactions using pentylmagnesium bromide and pentyl bromide. Purity verification should employ gas chromatography (GC) with flame ionization detection, as commercial batches achieve >96.0% purity . For reproducibility, document reaction conditions (temperature, catalyst loading) and use standardized calibration curves for GC analysis.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.

- GC-MS for purity assessment and identification of volatile impurities.

- Density and refractive index measurements to validate physical state (liquid at 20°C).

- Thermogravimetric analysis (TGA) to study thermal stability.

Q. What are the best practices for storing this compound to prevent decomposition?

- Methodology : Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) to minimize oxidation. Maintain temperatures <15°C in dark, ventilated environments. Avoid contact with oxidizers (e.g., peroxides) and monitor for discoloration, which indicates degradation. Use freshly distilled batches for sensitive reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on this compound’s reactivity?

- Methodology :

- Variable control : Test polar (e.g., water, DMSO) vs. non-polar (e.g., hexane) solvents.

- Kinetic studies : Use nucleophilic substitution reactions (e.g., esterification with acetic anhydride) to compare reaction rates via titration or GC.

- Spectroscopic monitoring : Track intermediate formation via in situ FTIR or Raman spectroscopy.

- Statistical design : Apply factorial experiments to isolate solvent polarity, viscosity, and dielectric constant effects .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Principal contradiction analysis : Identify dominant factors (e.g., trace metal impurities, storage duration) causing variability. Conduct controlled TGA/DSC studies with purified samples under inert atmospheres.

- Cross-lab validation : Collaborate with independent labs to standardize protocols (heating rate, sample mass).

- Data reconciliation : Use multivariate regression to model decomposition pathways and validate against theoretical predictions .

Q. How to conduct a comparative analysis of this compound’s oxidative stability against structural isomers (e.g., 1-Decanol)?

- Methodology :

- Accelerated oxidation tests : Expose samples to O₂ or H₂O₂ at elevated temperatures. Monitor hydroperoxide formation via iodometric titration.

- GC headspace analysis : Quantify volatile degradation products (e.g., aldehydes, ketones).

- Computational modeling : Compare C-H bond dissociation energies (BDEs) at different positions using DFT calculations.

- Reference 1-Decanol data from environmental studies for baseline comparisons .

Methodological Considerations for Literature Reviews

Q. How to perform a systematic review of this compound’s applications in green chemistry?

- Methodology :

- Keyword strategy : Use Boolean terms (e.g., “this compound AND (catalyst OR solvent)”) in Scopus/CAS databases.

- Inclusion criteria : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and avoid non-academic sources (e.g., BenchChem).

- Critical appraisal : Assess experimental rigor using CONSORT-like checklists for chemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.